Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These can provide information about the compound’s 3D structure, the types of atoms present, and their connectivity .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. Factors like reactivity, selectivity, and the conditions required for each reaction are considered. Computational chemistry might be used to study the reaction mechanisms .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV-Vis and IR spectra, might also be discussed .Scientific Research Applications
Chemical Synthesis and Applications
- Regioselective Coupling for Acrylate Synthesis : A study by Arfaoui and Amri (2009) described a regioselective coupling method to synthesize ethyl 2-[(alkylamino)(cyano)methyl] acrylates, showcasing an approach to access these compounds efficiently (Arfaoui & Amri, 2009).
- Photolysis of Isoxazole Derivatives : Ang and Prager (1992) explored the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in various alcohols, leading to the formation of methanetricarboxylic acid derivatives and 2-alkoxy-3-phenylaminoacrylates, providing insights into reaction mechanisms under light exposure (Ang & Prager, 1992).
Polymerization Processes
- Coordination-Insertion Copolymerization : Ito et al. (2011) developed a coordination-insertion copolymerization technique for allyl monomers with ethylene, utilizing a palladium/phosphine-sulfonate catalyst. This process creates linear copolymers featuring in-chain -CH(2)CH(CH(2)FG)- units, highlighting the versatility of allyl compounds in polymer chemistry (Ito et al., 2011).
Development of New Materials
- Synthesis of AZD1283 : Andersen et al. (2013) reported the development of a multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, demonstrating the application of ethyl 6-chloro-5-cyano-2-methylnicotinate in medicinal chemistry (Andersen et al., 2013).
- Studies with β-Oxoalkanonitriles : Riyadh, Al-Matar, and Elnagdi (2008) explored the heteroaromatization of ethyl 2-cyano-4-oxo-2-(2-oxo-2-arylethyl)-4-aryl-butanoates, leading to novel β-oxoalkanonitriles. This work demonstrates the potential for creating new heterocyclic compounds with potential applications in various chemical industries (Riyadh, Al-Matar, & Elnagdi, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-cyano-2-phenyl-6-(prop-2-enylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h3,5-9,11H,1,4,10H2,2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRWWJJXODNBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC=C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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